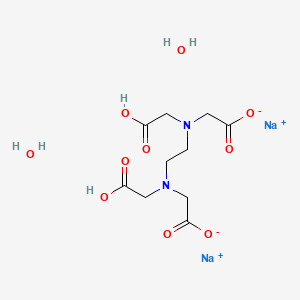

Disodium edetate dihydrate

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Disodium edetate dihydrate primarily targets polyvalent ions such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including enzymatic activities and signal transduction .

Mode of Action

This compound acts as a chelating agent . It forms complexes with its targets (polyvalent ions) by binding to them, which leads to a reduction in their concentrations in the blood . This chelation process can lower serum calcium levels due to its strong affinity for calcium ions .

Biochemical Pathways

The chelation of polyvalent ions by this compound affects various biochemical pathways. For instance, it can inhibit enzymes such as metalloproteases that require divalent cations for activity . By reducing the availability of these ions, this compound can effectively block metal-dependent enzymatic activities .

Pharmacokinetics

This compound exhibits poor gastrointestinal absorption and is primarily eliminated through urine and feces unchanged . When taken orally, only a small percentage of the dose is recovered in urine, while a larger percentage is found in feces . Intravenous administration leads to a significant portion of the dose being excreted in urine within 24 hours . The compound distributes to various organs such as the liver, small intestine, large intestine, and kidneys .

Result of Action

The primary result of this compound’s action is the reduction of blood concentrations of calcium and other divalent and trivalent metals . This can lead to effects such as lowered serum calcium levels and increased urinary excretion of certain metals . It can also affect myocardial contractility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in molecular biology research, it is used to inhibit enzymes dependent on activation by metal ions . In diagnostic assays, it acts as an anticoagulant during blood collection for hematological tests . The compound’s efficacy and stability can be affected by the presence of these ions in the environment .

Biochemische Analyse

Biochemical Properties

Disodium edetate dihydrate interacts with various biomolecules, primarily through its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . By forming complexes with these ions, this compound can reduce their concentrations in the blood . This interaction with metal ions can inhibit the activity of enzymes, such as metalloproteases and calcium-dependent cysteine proteases, that require these ions for their function .

Cellular Effects

The effects of this compound on cells are largely due to its chelating properties. By reducing the concentrations of certain metal ions, it can influence various cellular processes. For example, it can affect cell signaling pathways that are regulated by these ions . It can also impact gene expression and cellular metabolism, as many enzymes involved in these processes are metal-dependent .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of complexes with metal ions. These complexes are stable and water-soluble, allowing the ions to remain in solution but with reduced reactivity . This can lead to the inhibition of enzymes that require these ions for their activity, as well as changes in gene expression related to these ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it can lead to a decrease in the activity of metal-dependent enzymes over time due to the continuous chelation of their required metal ions . Additionally, this compound is stable and does not degrade easily, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant side effects. At high doses, it can cause hypocalcemia (low calcium levels in the blood) and other adverse effects due to excessive chelation of metal ions .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with metal ions. Many enzymes and cofactors in these pathways are metal-dependent, and their activity can be affected by the chelation of these ions by this compound .

Transport and Distribution

This compound is distributed throughout the body after administration, reaching various organs such as the liver, small intestine, large intestine, and kidneys . It is primarily eliminated through urine and feces, largely unchanged .

Subcellular Localization

The subcellular localization of this compound is not well-defined, as it is a small molecule that can diffuse freely across cell membranes. Its activity is likely to be most pronounced in areas of the cell where metal ions are present, such as the cytoplasm and certain organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dinatrium-Edetat kann durch Reaktion von Ethylendiamin mit Chloressigsäure in Gegenwart von Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet die Bildung von Ethylendiamintetraessigsäure, die dann mit Natriumhydroxid zur Bildung des Dinatriumsalzes neutralisiert wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Dinatrium-Edetat durch Reaktion von Ethylendiamin mit Natriumcyanid und Formaldehyd hergestellt, gefolgt von Hydrolyse und Neutralisation mit Natriumhydroxid. Der Prozess umfasst mehrere Schritte, darunter die Reinigung und Kristallisation, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dinatrium-Edetat unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich die Chelatbildung betreffen, bei der es stabile Komplexe mit Metallionen bildet. Es unterliegt aufgrund seiner stabilen Struktur typischerweise keinen Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen

Chelatbildungsreaktionen: Dinatrium-Edetat reagiert mit Metallionen wie Calcium, Magnesium und Eisen in wässrigen Lösungen.

Substitutionsreaktionen: Es kann Substitutionsreaktionen eingehen, bei denen die Metallionen im Komplex unter bestimmten Bedingungen durch andere Metallionen ersetzt werden können.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind die Metall-Edetat-Komplexe, die sehr stabil und wasserlöslich sind .

Wissenschaftliche Forschungsanwendungen

Dinatrium-Edetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Dinatrium-Edetat entfaltet seine Wirkung durch Chelatisierung von zweiwertigen und dreiwertigen Metallionen wie Calcium, Magnesium und Eisen. Der Chelatisierungsprozess beinhaltet die Bildung stabiler, wasserlöslicher Komplexe, die über den Urin aus dem Körper ausgeschieden werden. Dieser Mechanismus ist besonders nützlich bei der Behandlung von Erkrankungen wie Hyperkalzämie und Schwermetallvergiftung .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dinatrium-Calcium-Edetat: Ähnlich wie Dinatrium-Edetat, enthält aber Calcium.

Dimercaptosuccinsäure (DMSA): Wird für die Chelattherapie verwendet, insbesondere bei Blei- und Quecksilbervergiftung.

Einzigartigkeit

Dinatrium-Edetat ist aufgrund seiner hohen Affinität zu zweiwertigen und dreiwertigen Metallionen und seiner Fähigkeit, sehr stabile Komplexe zu bilden, einzigartig. Dies macht es besonders effektiv in Anwendungen, bei denen Metallionen aus Lösungen oder biologischen Systemen entfernt werden müssen .

Eigenschaften

IUPAC Name |

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJJZOQPCKUOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Na2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-00-4 (Parent) | |

| Record name | Edetate disodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049576 | |

| Record name | Disodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-92-6 | |

| Record name | Edetate disodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acid disodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate disodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

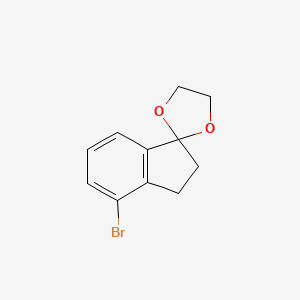

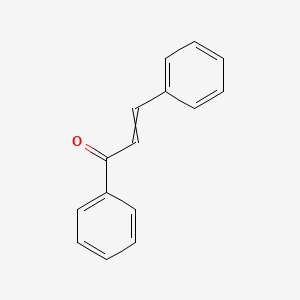

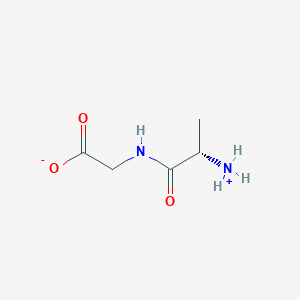

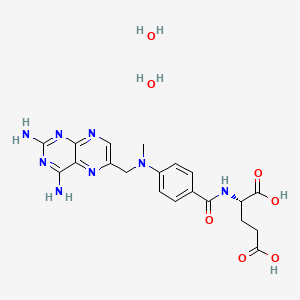

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Disodium Edetate Dihydrate and what are its downstream effects?

A1: this compound (I) acts as a chelating agent, forming stable complexes with metal ions. This chelation process effectively removes the metal ions from a system or alters their reactivity. [] For instance, it can be used to determine the content of calcium and magnesium ions in phosphoric acid solutions by forming complexes and subsequently quantifying the chelated metal ions. [] This chelating property is also utilized in pharmaceutical formulations to stabilize solutions by preventing metal-catalyzed degradation of active ingredients. []

Q2: How does this compound improve the stability of pharmaceutical formulations?

A2: this compound acts as a stabilizing agent in pharmaceutical formulations, particularly in antibiotic solutions for intravenous application. [] It prevents the transformation of dissolved active ingredients into insoluble forms, thereby reducing the formation of unwanted large particles and improving the stability of the solution. [] This stabilizing effect is crucial for maintaining the efficacy and safety of the medication.

Q3: Are there any analytical methods available to determine the concentration of this compound in various samples?

A3: Yes, Atomic Absorption Spectrophotometry (AAS) can be used to determine the concentration of this compound (I) in complex matrices like the antibiotic streptomycin. [] This method involves forming a nickel-I complex, adjusting the pH to release the nickel, and quantifying the nickel using AAS. The amount of nickel detected is directly proportional to the concentration of I in the sample. []

Q4: Does this compound have any applications beyond the pharmaceutical industry?

A4: Yes, besides its use in pharmaceuticals, this compound is also utilized in the development of rust-removal and rust-proofing liquids. [] Its chelating properties contribute to the corrosion-inhibiting and rust-proofing effects by forming a thin film on metal surfaces, effectively isolating them from air and preventing oxidation. []

Q5: What are the potential benefits of using this compound in ophthalmic formulations?

A5: In ophthalmic formulations like azithromycin sustained-release eye drops, this compound acts as a complexing agent. [] This contributes to the overall stability and efficacy of the formulation, potentially improving drug bioavailability and providing sustained release for enhanced patient comfort. []

Q6: Are there any documented cases of this compound being associated with adverse effects in medical applications?

A6: While this compound is generally considered safe for its approved uses, there have been reports suggesting a potential link between its presence in vaccines and rare cases of myocarditis. [] The suggested mechanism involves this compound potentially acting as a sensitizing agent, leading to hypersensitivity or drug-induced myocarditis in susceptible individuals. [] Further research is necessary to confirm this association and understand the underlying mechanisms.

Q7: Can this compound be replaced with other compounds in its various applications?

A7: Researchers are exploring alternatives to this compound, particularly in vaccine formulations. [] Alkylsaccharides are being investigated as potential substitutes due to their potential to reduce immunogenicity, improve stability, and potentially offer advantages in terms of safety and efficacy. [] The choice of alternatives depends on the specific application and requires careful consideration of factors like efficacy, safety, and cost.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7814955.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814968.png)

![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)

![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B7815022.png)

![[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B7815040.png)